4-Chloroisothiazole-5-carboxylic acid
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Overview
Description
4-Chloroisothiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C4H2ClNO2S and a molecular weight of 163.58 g/mol. It is a derivative of isothiazole, characterized by the presence of a chlorine atom at the fourth position and a carboxylic acid group at the fifth position of the isothiazole ring. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole-thiazole carboxamide derivatives, have been found to exhibit fungicidal activity . These compounds are known to inhibit succinate dehydrogenase (SDH), an important membrane complex in the tricarboxylic acid cycle, which provides energy for the growth of pathogenic bacteria .
Mode of Action
By occupying the site of action at succinate dehydrogenase, it could potentially lead to the death of the pathogen .
Biochemical Pathways
The compound likely affects the tricarboxylic acid cycle, given its potential inhibition of succinate dehydrogenase . This could disrupt the energy production of the pathogen, leading to its death. The downstream effects would depend on the specific pathogen and its metabolic pathways.
Result of Action
Based on its potential mode of action, it could lead to the death of the pathogen by disrupting its energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloroisothiazole-5-carboxylic acid typically involves the chlorination of isothiazole-5-carboxylic acid. One common method includes the reaction of isothiazole-5-carboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloroisothiazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of amide derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Reagents like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Amide Derivatives: Formed from substitution reactions with amines.
Sulfoxides and Sulfones: Products of oxidation reactions.
Alcohols: Resulting from the reduction of the carboxylic acid group.
Scientific Research Applications
4-Chloroisothiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Isothiazole-5-carboxylic acid: Lacks the chlorine atom at the fourth position.
4-Bromo-isothiazole-5-carboxylic acid: Contains a bromine atom instead of chlorine.
4-Methyl-isothiazole-5-carboxylic acid: Substitutes the chlorine atom with a methyl group.
Uniqueness: 4-Chloroisothiazole-5-carboxylic acid is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for the formation of a diverse range of derivatives. This makes it a valuable intermediate in organic synthesis and a versatile compound in various applications .
Properties
IUPAC Name |
4-chloro-1,2-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO2S/c5-2-1-6-9-3(2)4(7)8/h1H,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQDAONQAQHTEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=C1Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633362 |
Source
|
Record name | 4-Chloro-1,2-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88982-87-0 |
Source
|
Record name | 4-Chloro-1,2-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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